molecular formula C20H15FN2O4 B2391313 Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate CAS No. 1408282-25-6

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate

Cat. No.: B2391313
CAS No.: 1408282-25-6
M. Wt: 366.348
InChI Key: FFASSIQWTSNOTM-UHFFFAOYSA-N
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Description

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a methyl ester group, a fluoro substituent, and an isoindolinone moiety

Mechanism of Action

Preparation Methods

The synthesis of Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate typically involves multiple steps. One common synthetic route includes the esterification of anthranilic acid to produce methyl anthranilate. This intermediate is then coupled with a phthaloyl-protected alanine, which is prepared by the fusion of alanine with phthalic anhydride at elevated temperatures. The final product is obtained through further coupling and purification steps .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted indole derivatives .

Scientific Research Applications

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-6-fluoro-1H-indole-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: This compound shares the isoindolinone moiety but differs in the substitution pattern and overall structure.

    ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester: This compound has a similar isoindolinone structure but includes a benzoic acid moiety instead of the indole ring.

The uniqueness of this compound lies in its combination of the indole and isoindolinone moieties, along with the presence of a fluoro substituent, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-6-fluoro-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4/c1-27-20(26)15-8-12(21)9-16-17(15)11(10-22-16)6-7-23-18(24)13-4-2-3-5-14(13)19(23)25/h2-5,8-10,22H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFASSIQWTSNOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)NC=C2CCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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